molecular formula C10H17N3O B11901728 2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

Cat. No.: B11901728
M. Wt: 195.26 g/mol
InChI Key: CTQRHJSPLMPPMF-UHFFFAOYSA-N
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Description

2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with an isobutyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with iodine to form an intermediate, which then undergoes electrophilic cyclization to yield the desired pyrazolopyridine structure . This method often requires specific reaction conditions, such as the use of a base like sodium bicarbonate (NaHCO3) and solvents like dichloromethane (CH2Cl2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the compound.

Scientific Research Applications

2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets. For instance, it has been shown to induce cleavage of poly (ADP-ribose) polymerase 1 (PARP-1), activate caspase 9, and reduce the expression of proliferating cell nuclear antigen (PCNA) . These actions suggest that the compound can induce apoptosis and inhibit cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol include other pyrazolopyridines, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, potentially leading to novel applications in various fields.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

2-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C10H17N3O/c1-7(2)6-13-10(14)8-4-3-5-11-9(8)12-13/h7,11-12H,3-6H2,1-2H3

InChI Key

CTQRHJSPLMPPMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=C(N1)NCCC2

Origin of Product

United States

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